2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one
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Overview
Description
2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C33H30O2. This compound is known for its unique structure, which includes four tert-butoxy groups attached to a cyclopentadienone ring. It is a rare and specialized chemical often used in advanced research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The tert-butoxy groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound is limited due to its specialized nature. when produced, it involves large-scale Diels-Alder reactions followed by purification processes such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into cyclopentadienone derivatives.
Substitution: The tert-butoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclopentadienone derivatives.
Substitution: Various substituted cyclopentadienones depending on the nucleophile used.
Scientific Research Applications
2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its reactive cyclopentadienone core. The tert-butoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The pathways involved often include cycloaddition and substitution mechanisms, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylcyclopentadienone: Another cyclopentadienone derivative with phenyl groups instead of tert-butoxy groups.
2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one: Similar structure but with phenyl groups, used in different applications.
Uniqueness
2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one is unique due to its tert-butoxy groups, which provide distinct steric and electronic properties. These properties make it suitable for specific reactions and applications that other cyclopentadienone derivatives may not be able to achieve.
Properties
CAS No. |
84890-11-9 |
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Molecular Formula |
C21H36O5 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2,3,4,5-tetrakis[(2-methylpropan-2-yl)oxy]cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C21H36O5/c1-18(2,3)23-14-13(22)15(24-19(4,5)6)17(26-21(10,11)12)16(14)25-20(7,8)9/h1-12H3 |
InChI Key |
SRKCKRMVERVVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=O)C(=C1OC(C)(C)C)OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
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